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Compound of Interest

Compound Name: Ameltolide

Cat. No.: B1667027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ameltolide, chemically known as 4-amino-N-(2,6-dimethylphenyl)benzamide, is a potent

anticonvulsant agent that has been the subject of significant research in the field of medicinal

chemistry.[1][2] As a member of the 4-aminobenzamide class of compounds, it has

demonstrated notable efficacy in preclinical models of epilepsy. This technical guide provides a

comprehensive overview of the synthesis of Ameltolide and its derivatives, including detailed

experimental protocols, quantitative data, and visualizations of the synthetic and metabolic

pathways. The information presented herein is intended to serve as a valuable resource for

researchers and professionals engaged in the discovery and development of novel

anticonvulsant therapies.

Core Synthesis of Ameltolide
The synthesis of Ameltolide can be efficiently achieved through a two-step process

commencing with the acylation of 2,6-dimethylaniline with 4-nitrobenzoyl chloride, followed by

the reduction of the resulting nitro intermediate.

Step 1: Synthesis of 4-Nitro-N-(2,6-
dimethylphenyl)benzamide
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This initial step involves the formation of an amide bond between 4-nitrobenzoyl chloride and

2,6-dimethylaniline.

Experimental Protocol:

Materials:

4-Nitrobenzoyl chloride

2,6-Dimethylaniline

Anhydrous dichloromethane (DCM)

Triethylamine (TEA) or Pyridine

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-

dimethylaniline (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine

(1.1 equivalents) in anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous

dichloromethane to the cooled amine solution with continuous stirring.

Allow the reaction mixture to gradually warm to room temperature and continue stirring for

2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC).
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Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1

M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure to yield the crude 4-nitro-N-(2,6-

dimethylphenyl)benzamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of Ameltolide (4-Amino-N-(2,6-
dimethylphenyl)benzamide)
The final step involves the reduction of the nitro group of the intermediate to an amine, yielding

Ameltolide.

Experimental Protocol:

Materials:

4-Nitro-N-(2,6-dimethylphenyl)benzamide

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

Ethanol or Ethyl acetate

Concentrated Hydrochloric acid (if using SnCl₂)

Hydrogen gas (H₂) (if using Pd/C)

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

Brine

Procedure (using Tin(II) chloride):
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Suspend 4-nitro-N-(2,6-dimethylphenyl)benzamide (1.0 equivalent) in ethanol in a round-

bottom flask.

Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture and carefully neutralize it with a saturated

solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is

basic.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude Ameltolide by column chromatography or recrystallization.

Alternative Procedure (using Catalytic Hydrogenation):

Dissolve 4-nitro-N-(2,6-dimethylphenyl)benzamide in a suitable solvent such as ethanol or

ethyl acetate.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr

hydrogenator) and stir vigorously at room temperature until the reaction is complete

(monitored by TLC).

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the

pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain Ameltolide.

Synthesis of Ameltolide Derivatives
The core structure of Ameltolide has been modified to explore structure-activity relationships

and to investigate its metabolic fate. A key derivative is its major metabolite, N-[4-[[[2-
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(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide.

Synthesis of a Major Metabolite of Ameltolide
The synthesis of this metabolite involves a multi-step process starting from readily available

materials.[1] While the full detailed protocol is proprietary, the general strategy involves the

introduction of a hydroxymethyl group on one of the methyl substituents of the dimethylphenyl

ring and N-acetylation of the 4-amino group.[1]

Quantitative Data
The following tables summarize key quantitative data for Ameltolide and its derivatives.

Compound Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

Ameltolide C₁₅H₁₆N₂O 240.30 200-202

4-Nitro-N-(2,6-

dimethylphenyl)benza

mide

C₁₅H₁₄N₂O₃ 270.29 Not widely reported

N-[4-[[[2-

(hydroxymethyl)-6-

methylphenyl]amino]c

arbonyl]phenyl]aceta

mide

C₁₇H₁₈N₂O₃ 298.34 Not widely reported

Compound
Anticonvulsant Activity
(MES, ED₅₀ mg/kg, oral in
mice)

Reference

Ameltolide 1.4 [1]

N-acetyl metabolite 4.7

Hydroxy metabolite 10.9

N-acetyl hydroxy metabolite >100
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Visualizations
Synthetic Pathway of Ameltolide

Step 1: Amide Formation

Step 2: Nitro Reduction
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Click to download full resolution via product page

Caption: Synthetic pathway for Ameltolide.

Metabolic Pathway of Ameltolide
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Caption: Metabolic pathway of Ameltolide.

Experimental Workflow for Ameltolide Synthesis
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Caption: Experimental workflow for Ameltolide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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